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Technical Support Center: 125Te NMR
Calculations
Welcome to the technical support center for computational 125Te NMR spectroscopy. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to assist

researchers, scientists, and drug development professionals in accurately accounting for

relativistic effects in their calculations.

Frequently Asked Questions (FAQs)
Q1: Why are relativistic effects critical for accurate 125Te NMR calculations?

A1: For heavy elements like tellurium, the core electrons travel at speeds approaching a

significant fraction of the speed of light. This necessitates a relativistic treatment.[1] These

relativistic effects can alter the calculated 125Te NMR chemical shifts by as much as 20-25% of

their total values.[2][3][4] Neglecting these effects leads to significant deviations from

experimental results. The theoretical determination of 125Te NMR chemical shifts is a

challenging task because both electron correlation and relativistic effects play a major role.[5]

Q2: What is the difference between scalar and spin-orbit relativistic effects?

A2: Relativistic effects can be broadly categorized into two types:
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Scalar Relativistic Effects: These account for the change in the mass of the electron as its

velocity increases (mass-velocity term) and a correction to the interaction between the

electron and the nucleus (Darwin term).[6] These effects lead to a contraction and

stabilization of s- and p-shells.[6]

Spin-Orbit Coupling (SOC): This is the interaction between the electron's intrinsic spin

magnetic moment and the magnetic field generated by its orbit around the nucleus.[6][7] For

heavy atoms like tellurium, SOC is a crucial component and its inclusion is necessary to

obtain the best agreement between theoretical predictions and experimental results.[8] The

spin-orbit contribution is sensitive to the oxidation state and stereochemistry of the tellurium

atom.[8]

Q3: Which relativistic method should I use: ZORA, DKH, or a full four-component calculation?

A3: The choice of method depends on the desired accuracy and available computational

resources.

Zeroth-Order Regular Approximation (ZORA): This is an efficient, all-electron, two-

component method that provides a good relativistic approximation, particularly for valence

and outer core orbitals.[3][6] It can be applied with or without spin-orbit coupling.[6] While

computationally efficient, it may provide only moderate accuracy for 125Te chemical shifts

compared to more rigorous methods.[3]

Douglas-Kroll-Hess (DKH): This is another two-component method that systematically

transforms the Dirac Hamiltonian to decouple the large and small components.[3][9] Like

ZORA, it is computationally less demanding than four-component methods.[10]

Four-Component (4c) Relativistic Calculations: These methods, based on the Dirac equation,

are the most rigorous and accurate approach.[2][6][11] They provide useful reference data

for more approximate methods.[11] However, they are computationally very expensive,

which can limit their application to smaller molecules.[6]

For routine, large-scale calculations, a well-parameterized two-component approach like spin-

orbit ZORA can provide a good balance of accuracy and efficiency.[12] For benchmark studies

or when the highest accuracy is required, four-component calculations are the gold standard.[2]

[11]
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Troubleshooting Guide
Issue 1: My calculated 125Te chemical shifts show a large deviation from experimental values,

even with a relativistic method.

Possible Causes and Solutions:

Inadequate Basis Set: The choice of basis set is critical. Standard basis sets may not be

sufficient.

Recommendation: Use basis sets specifically designed for relativistic calculations and

NMR properties. For tellurium, relativistic Dyall's basis sets or specially designed J-

oriented basis sets like acvXz-J are recommended.[2][13][14] Ensure that the basis set is

adequate for describing the core region, as this is where relativistic effects are most

pronounced.[15] Using core-valence basis sets can improve convergence and accuracy.

[16]

Neglected Solvent Effects: Calculations are often performed in the gas phase by default,

while experiments are conducted in solution.

Recommendation: Incorporate a solvent model, such as the Conductor-like Screening

Model (COSMO), into your calculations.[12] Solvent corrections can account for up to 8%

of the total chemical shift value.[2][3]

Missing Vibrational Corrections: The theoretical model typically assumes a rigid molecule at

0 K, whereas experiments are performed at finite temperatures.[5]

Recommendation: If high accuracy is needed, perform rovibrational corrections. These

corrections can contribute around 6% to the total chemical shift.[2][3]

Suboptimal Density Functional: The choice of exchange-correlation (XC) functional can

significantly impact the results.

Recommendation: The PBE0 hybrid functional has been shown to provide excellent

agreement with experimental values for 125Te shifts when all other corrections (relativistic,

solvent, vibrational) are included.[2][3] Hybrid functionals, in general, tend to improve

predictive ability.[8]
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Incorrect Reference Compound Calculation: Chemical shifts are calculated relative to a

reference standard, typically dimethyltellurium ((CH₃)₂Te).[5]

Recommendation: Ensure the shielding constant for the reference compound is calculated

at the exact same level of theory (method, basis set, solvent model, etc.) as your molecule

of interest. Any inconsistency will introduce systematic errors.

Quantitative Data
Table 1: Impact of Relativistic Effects and Other Corrections on Calculated 125Te Chemical

Shifts

Correction Type
Typical
Contribution to
Total Shift

Magnitude (ppm) Reference

Relativistic Effects ~20-25% 17 - 369 ppm [2][3]

Solvent Corrections ~8% Varies with solvent [2][3]

Vibrational

Corrections
~6% Varies with molecule [2][3]

Table 2: Comparison of Computational Methods for 125Te Chemical Shifts (Note: Deviations

are highly system-dependent. These are illustrative examples.)

Method
Average Deviation
(vs. Experiment)

Key Features Reference

Non-Relativistic
Large, often > 500

ppm

Fails to capture

essential physics
[3][5]

Two-Component (e.g.,

SO-ZORA)

160-235 ppm (without

other corrections)

Good balance of cost

and accuracy
[3][5]

Four-Component (with

corrections)

Mean Absolute Error

~4%

Highest accuracy,

computationally

expensive

[2][3]
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Protocols and Workflows
Protocol: General Methodology for a Relativistic 125Te
NMR Calculation

Geometry Optimization:

Optimize the molecular structure using a reliable DFT functional (e.g., PBE0).

Incorporate at least scalar relativistic effects (e.g., ZORA or DKH) during optimization, as

geometry can be influenced by relativity.[17]

Use a basis set of at least triple-ζ quality (e.g., ZORA-def2-TZVP).[10]

NMR Shielding Calculation (Single Point):

Use the optimized geometry from the previous step.

Select a robust relativistic Hamiltonian. For high accuracy, a four-component method is

preferred; for efficiency, spin-orbit ZORA is a good choice.[2][12]

Employ a high-quality, all-electron basis set suitable for NMR calculations on all atoms,

especially tellurium (e.g., Dyall's augmented valence quadruple-ζ, dyall.av4z).[3]

Include a solvent model (e.g., COSMO) that matches the experimental conditions.[12]

Use Gauge-Including Atomic Orbitals (GIAO) to ensure gauge invariance.[5]

Reference Shielding Calculation:

Repeat Step 2 for the reference compound, dimethyltellurium ((CH₃)₂Te). Crucially, use

the identical level of theory (functional, basis set, relativistic method, solvent model).

Chemical Shift Calculation:

Calculate the final chemical shift (δ) using the formula: δ = (σ_ref - σ_sample) / (1 - σ_ref)

Where σ_ref is the isotropic shielding constant of the reference and σ_sample is the

isotropic shielding constant of the molecule of interest.[7]
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(Optional) Vibrational Corrections:

For the highest accuracy, calculate zero-point vibrational and temperature-dependent

corrections to the shielding constants.[2][17]

Visualizations
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Initial Setup

Computational Steps

Final Result

Optimized Molecular Geometry
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2. Choose Basis Set
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4. (Optional) Add Vibrational Corrections
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Calculated Chemical Shift (δ)

δ = σ_ref - σ_sample
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Caption: Workflow for calculating 125Te NMR chemical shifts.
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Start: Need to calculate
125Te NMR Shift

Is highest possible
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Caption: Decision tree for selecting a relativistic calculation method.
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Relativistic Effects
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(Mass-Velocity, Darwin)
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Caption: Influence of relativistic effects on NMR shielding components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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